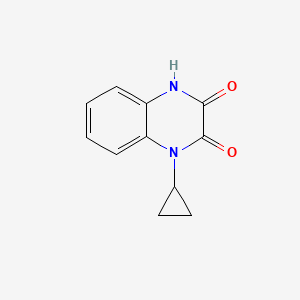
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione
Descripción general
Descripción
Synthesis Analysis
An efficient synthesis of 1,4-dihydroquinoxaline-2,3-dione has been achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is based on quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .
Chemical Reactions Analysis
The Diels-Alder reaction, a [4 + 2] cycloaddition, is a potential reaction for quinoxaline derivatives, resulting in the formation of a six-membered ring .
Physical And Chemical Properties Analysis
The general formula for a cycloalkane composed of n carbons is CnH2n . For 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione, the molecular formula is C11H10N2O2, indicating that it is not a cycloalkane but a derivative of quinoxaline.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has drawn attention in medicinal chemistry due to its potential pharmacophore properties. Researchers explore its interactions with biological targets, aiming to design novel drugs. Some studies focus on its anti-inflammatory, antiviral, or anticancer effects. Further investigations into its mechanism of action and structure-activity relationships are ongoing .
Neuroscience and Neuroprotection
The compound’s unique structure suggests neuroprotective properties. Researchers investigate its impact on neuronal health, synaptic transmission, and neuroinflammation. Potential applications include treating neurodegenerative diseases like Alzheimer’s or Parkinson’s. Preclinical studies explore its ability to enhance neuronal survival and reduce oxidative stress .
Antioxidant and Free Radical Scavenging
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione exhibits antioxidant activity. It scavenges free radicals, protecting cells from oxidative damage. Applications extend to food preservation, cosmetics, and pharmaceutical formulations. Researchers study its stability, bioavailability, and potential as a natural antioxidant .
Organic Synthesis and Green Chemistry
The compound’s one-pot synthesis at room temperature makes it attractive for green chemistry. Researchers explore its use as a building block for more complex molecules. Its reactivity in various reactions, such as cyclizations or cross-couplings, contributes to sustainable synthetic routes .
Materials Science and Optoelectronics
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione derivatives find applications in materials science. They exhibit interesting optical properties, including fluorescence and phosphorescence. Researchers incorporate them into organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices .
Analytical Chemistry and Reference Standards
High-quality reference standards are essential for accurate analytical measurements. Researchers use 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione as a benchmark in pharmaceutical testing. Its purity, stability, and well-characterized properties ensure reliable results in chromatography, spectroscopy, and other analytical techniques .
Mecanismo De Acción
Direcciones Futuras
Future research could focus on further exploring the properties and potential applications of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione. Given the interest in quinoxaline derivatives as corrosion inhibitors , it would be interesting to investigate whether 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has similar properties.
Propiedades
IUPAC Name |
4-cyclopropyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVGJIKVRHRZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)
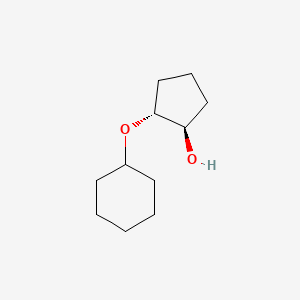
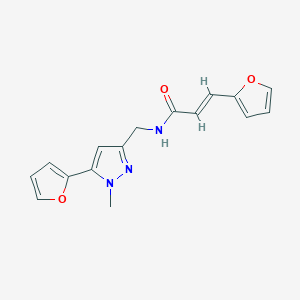
![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)

![N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2554516.png)
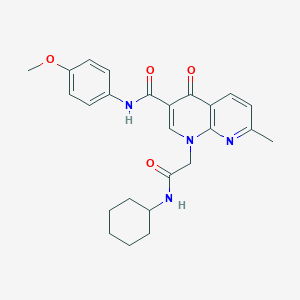
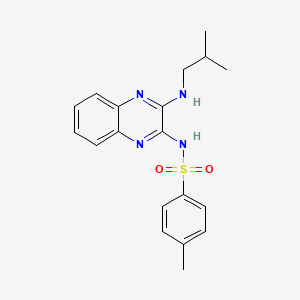
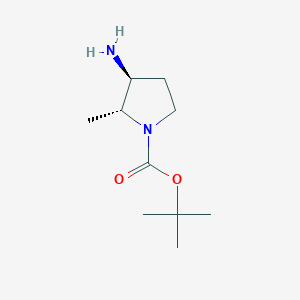
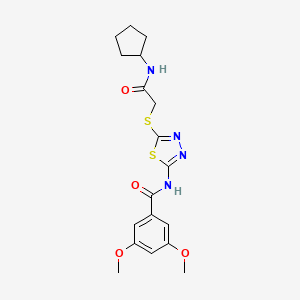
![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554525.png)